

Application Notes and Protocols for JZL195 In Vivo Administration in Mice

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Compound of Interest

Compound Name: JZL195

Cat. No.: B608286

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Introduction

JZL195 is a potent and irreversible dual inhibitor of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with in vitro IC_{50} values of 2 nM and 4 nM, respectively. By preventing the breakdown of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), **JZL195** administration leads to a significant and sustained elevation of these lipids in the brain and peripheral tissues. [1] This mechanism allows for the amplification of endogenous cannabinoid signaling, making **JZL195** a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.

These application notes provide detailed protocols for the in vivo administration of **JZL195** to mice, covering vehicle preparation, dosing, and administration routes based on established research. The provided data and workflows are intended to guide researchers in designing experiments for studying pain, neuroinflammation, and behavior.

Signaling Pathway of JZL195 Action

```
// Edges PL -> Synthesis [label="Depolarization"]; Synthesis -> "2AG_AEA"
[label="Production"]; "2AG_AEA" -> "CB1R_pre" [label="Retrograde\nSignaling"]; "CB1R_pre" -
> "Ca_channel" [label="Inhibits"]; "Ca_channel" -> "NT_release" [label="Activates"];

"2AG_AEA" -> MAGL [dir=none]; "2AG_AEA" -> FAAH [dir=none];
```

JZL195 -> MAGL [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; **JZL195** -> FAAH [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"];

{rank=same; **JZL195**; "2AG_AEA"} } ends_dot

JZL195 inhibits FAAH and MAGL, increasing endocannabinoid levels.

Quantitative Data Summary

The following tables summarize dosages, vehicles, and administration details from various studies.

Table 1: **JZL195** Dosage and Administration Route in Mice

| Application/Model | Dosage Range (mg/kg) | Administration Route | Reference |
|---------------------------------|----------------------|---|-----------|
| Neuropathic & Inflammatory Pain | 3 - 20 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | [2][3] |
| Alzheimer's Disease Model | 20 mg/kg | Not Specified (likely i.p.) | [4] |
| Memory & Behavioral Tests | 20 - 40 mg/kg | Intraperitoneal (i.p.) | [1][5] |
| Cannabimimetic Effects | 40 - 120 mg/kg | Intraperitoneal (i.p.) | [1][6] |

Table 2: Vehicle Formulations for **JZL195** Administration

| Vehicle Composition | Administration Route | Reference |
|---|------------------------|---------------------|
| 2% randomly methylated β -cyclodextrin, 15% DMSO, 5% Tween-80 in saline | Subcutaneous (s.c.) | [2] |
| Ethanol : Emulphor : Saline (1:1:18) | Intraperitoneal (i.p.) | [3] |
| Tween-80 : Polyethylene glycol 200 : Saline (10:10:80) | Intraperitoneal (i.p.) | [7] |
| Ethanol : Tween-80 : 0.9% Saline (3:1:16) | Intraperitoneal (i.p.) | [8] |

Table 3: Pharmacodynamic Effects of **JZL195** in Mice

| Parameter | Dosage (mg/kg) | Route | Peak Effect Time | Duration of Action | Reference |
|-------------------------------|----------------|-------|------------------|--------------------|---------------------|
| Anti-allodynia | 18 mg/kg | s.c. | 1 - 2 hours | > 6 hours | [2] |
| Enzyme Inhibition (FAAH/MAGL) | 20 mg/kg | i.p. | 4 hours | > 10 hours | [1] |
| Elevated Brain AEA & 2-AG | 20 mg/kg | i.p. | 4 hours | > 10 hours | [1] |
| Motor Incoordination | 18 mg/kg | s.c. | 1 - 2 hours | ~ 2 hours | [2] |

Experimental Protocols

Protocol 1: Preparation of JZL195 for Subcutaneous Administration (Pain Model)

This protocol is adapted from studies investigating neuropathic pain.[2]

Materials:

- **JZL195** powder (Cayman Chemical or equivalent)
- Dimethylsulfoxide (DMSO)
- Tween-80
- Randomly methylated β -cyclodextrin (RMBCD)
- Sterile 0.9% Saline
- Sterile microcentrifuge tubes
- Vortex mixer and sonicator

Procedure:

- Prepare the Vehicle Solution:
 - In a sterile tube, combine the vehicle components in the following ratio: 15% DMSO, 5% Tween-80, 2% RMBCD, and 78% sterile saline.
 - For example, to make 1 mL of vehicle, mix 150 μ L DMSO, 50 μ L Tween-80, 20 mg RMBCD, and add saline to a final volume of 1 mL.
 - Vortex thoroughly and sonicate briefly to ensure complete dissolution of RMBCD.
- Prepare **JZL195** Stock Solution:
 - Due to the hydrophobicity of **JZL195**, it is recommended to first dissolve it in a minimal amount of DMSO. Tocris Bioscience suggests a stock concentration of up to 50 mM in DMSO.
- Prepare Final Dosing Solution:

- Calculate the required amount of **JZL195** based on the desired dose and the average weight of the mice.
- Add the appropriate volume of **JZL195** stock solution to the prepared vehicle.
- Vortex vigorously to create a stable suspension or solution. The final concentration of DMSO should not exceed recommended limits for in vivo studies.
- For example, for an 18 mg/kg dose in a 25 g mouse, the total dose is 0.45 mg. If the injection volume is 0.1 mL, the final concentration should be 4.5 mg/mL.

Administration:

- Administer the solution via subcutaneous (s.c.) injection in the scruff of the neck.
- The typical injection volume is 100-120 μ L per 10 g of body weight.[\[2\]](#)
- Behavioral testing for anti-allodynia is typically performed 1-2 hours post-injection when the drug's effect is maximal.[\[2\]](#)

Protocol 2: Preparation of JZL195 for Intraperitoneal Administration (Behavioral Studies)

This protocol is based on a commonly used vehicle for intraperitoneal injections of lipophilic compounds.[\[3\]](#)

Materials:

- **JZL195** powder
- Ethanol (100%)
- Emulphor EL-620 (or Kolliphor® EL)
- Sterile 0.9% Saline
- Sterile microcentrifuge tubes

- Vortex mixer

Procedure:

- Prepare the Vehicle Solution (1:1:18):
 - Prepare the vehicle by mixing 1 part ethanol, 1 part Emulphor, and 18 parts sterile saline.
 - For 1 mL of vehicle, mix 50 μ L ethanol, 50 μ L Emulphor, and 900 μ L saline.
 - Vortex thoroughly until a clear, homogenous solution is formed.
- Prepare **JZL195** Dosing Solution:
 - Weigh the required amount of **JZL195** and place it in a sterile tube.
 - First, dissolve the **JZL195** powder in the ethanol component of the vehicle.
 - Add the Emulphor and vortex to mix.
 - Finally, add the saline dropwise while continuously vortexing to prevent precipitation. The resulting solution should be a clear or slightly milky emulsion.
- Administration:
 - Administer the solution via intraperitoneal (i.p.) injection.
 - The typical injection volume is 10 mL/kg body weight.[3]
 - Pretreatment times for behavioral tests range from 1 to 4 hours, depending on the specific endpoint being measured.[1][3] A 4-hour pretreatment ensures maximal inhibition of FAAH and MAGL.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the anti-nociceptive and motor effects of **JZL195** in a mouse model of neuropathic pain.

```
// Workflow Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } ends_dot
```

Workflow for a neuropathic pain study using **JZL195**.

Important Considerations

- Solubility: **JZL195** is highly lipophilic and requires a vehicle containing surfactants (e.g., Tween-80, Emulphor) and/or co-solvents (e.g., DMSO, ethanol) for in vivo administration.[2]
[3] Always prepare fresh solutions on the day of the experiment.
- Side Effects: At higher doses (>20 mg/kg, i.p.), **JZL195** can induce a full cannabinoid tetrad of effects: hypomotility, catalepsy, analgesia, and hypothermia.[2] It is crucial to include appropriate control groups and behavioral assays (e.g., open field, rotarod) to assess potential motor-impairing effects that could confound the interpretation of other tests.
- Therapeutic Window: **JZL195** demonstrates a greater therapeutic window for analgesia compared to direct CB1 receptor agonists, meaning that anti-nociceptive effects are observed at doses lower than those causing significant side effects.[2][9]
- Chronic Dosing: Studies have shown that the anti-allodynic effects of **JZL195** are maintained during repeated daily administration for at least five days.[2]

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